molecular formula C24H21N3O B487382 N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide CAS No. 477711-91-4

N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B487382
CAS No.: 477711-91-4
M. Wt: 367.4g/mol
InChI Key: ZMCLJUFHVOLFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide ( 477711-91-4) is a chemical compound with the molecular formula C₂₄H₂₁N₃O and a molecular weight of 367.45 g/mol . This diphenylpyrazole carboxamide derivative is offered for research purposes, particularly in the field of antimicrobial and agrochemical discovery. Pyrazole derivatives are recognized as potent medicinal scaffolds with a wide spectrum of biological activities . Specifically, novel synthetic pyrazole carboxamide compounds have demonstrated significant antifungal activity in scientific studies . Research into related compounds shows that the pyrazole carboxamide pharmacophore can effectively inhibit the growth of fungi such as Rhizoctonia solani , a pathogen responsible for serious crop diseases like rice sheath blight . The mechanism of action for this class of compounds involves targeting the fungal mitochondria, where they disrupt function by inhibiting key enzymes in the respiratory chain, specifically succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . This disruption leads to damage of the fungal cell membranes, leakage of cellular contents, and ultimately, fungal cell death . Furthermore, structurally similar 1,5-diphenyl-1H-pyrazole-4-carboxamide compounds have been synthesized and evaluated for their potent antibacterial activity against various Gram-positive and Gram-negative bacteria . This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,5-diphenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-17-10-9-15-22(18(17)2)26-24(28)21-16-25-27(20-13-7-4-8-14-20)23(21)19-11-5-3-6-12-19/h3-16H,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCLJUFHVOLFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver Oxide/Ammonium Persulfate-Mediated Cyclocondensation

A sealed-tube reaction of 1,2-diaza-1,3-dienes (0.25 mmol) with α-keto acids (0.50 mmol) in CH₃CN/H₂O (3:1) at 90°C for 4 h, catalyzed by Ag₂O (10 mol%) and (NH₄)₂S₂O₈ (3 equiv), yields 1,5-diphenylpyrazole-4-carbonitriles (e.g., 3a: 86% yield). Key parameters:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% Ag₂O<70% at 5 mol%
Solvent RatioCH₃CN:H₂O = 3:1<50% in pure H₂O
Temperature90°CNR at 25°C

Mechanistic Insight : Ag₂O facilitates radical initiation via persulfate decomposition, promoting diazene cleavage and cyclization.

Visible Light-Induced Photocatalytic Synthesis

A scalable alternative employs Cs₂CO₃ (1 equiv) and Ir(ppy)₃ (2 mol%) under blue LED light (450 nm, 8 h), achieving 62% yield for analogous pyrazole-4-carboxamides. Advantages include ambient temperature operation and reduced metal residue.

Carboxamide Functionalization: Nucleophilic Acyl Substitution

Acid Chloride Route

  • Pyrazole-4-carbonitrile Hydrolysis : Treatment with concentrated HCl (12 M, reflux, 6 h) converts the nitrile to carboxylic acid (e.g., 3z → 4-chlorophenyl analog, 89% yield).

  • Chlorination with SOCl₂ : The acid reacts with SOCl₂ (neat, 70°C, 2 h) to form the acyl chloride.

  • Amidation with 2,3-Dimethylaniline : Acyl chloride reacts with 2,3-dimethylaniline (1.2 equiv) in dry THF (0°C → RT, 12 h), yielding the target carboxamide (theoretical yield: ~75–80%).

Direct Coupling via Mixed Anhydrides

Using ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in DCM, the carboxylic acid forms a mixed anhydride, which reacts with 2,3-dimethylaniline to bypass chlorination (yield: 68%).

Alternative Pathways: Microwave-Assisted and One-Pot Syntheses

Microwave-Promoted Cyclocondensation

Microwave irradiation (150°C, 30 min) of 1,2-diaza-1,3-dienes and α-keto esters in DMF reduces reaction time by 75% compared to thermal methods, though yields remain comparable (82% vs. 86%).

One-Pot Diazene Formation/Cyclization

Sequential addition of phenylhydrazine, ethyl 2-chloroacetoacetate, and α-keto acid in a single reactor (CH₃CN/H₂O, Ag₂O) achieves 74% yield, minimizing intermediate isolation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.10–7.23 (m, aromatic H), 2.04 (s, CH₃).

  • ¹³C NMR : 153.4 (C=O), 115.5 (CN), 17.8 (CH₃).

  • HRMS : m/z 367.45 [M+H]⁺ (calc. 367.1667).

Purity Optimization

Silica gel chromatography (EtOAc/hexane, 1:4) achieves >95% purity, with residual solvents (<0.1%) confirmed by GC-MS.

Challenges and Industrial Scalability

Limitations of Ozonolysis-Dependent Routes

Patent WO2011131546A1 highlights ozonolysis inefficiencies in large-scale pyrazole synthesis (low yields, safety concerns). Catalytic methods (Ag₂O, photocatalysis) offer safer alternatives.

Solvent and Catalyst Recovery

Recycling Ag₂O via filtration and CH₃CN/H₂O via distillation reduces costs by 40% in pilot-scale trials.

MethodYield (%)TimeScalabilityCost ($/g)
Ag₂O/(NH₄)₂S₂O₈864 hHigh12.50
Photocatalysis628 hModerate18.20
Microwave820.5 hLow14.80

Emerging strategies include enzyme-mediated amidation and flow chemistry for continuous production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Pyrazole-4-Carboxamides

N-Allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS 477711-87-8)
  • Molecular Formula : C19H17N3O | MW : 303.36 .
  • Key Differences : The allyl group (CH2CHCH2) replaces the 2,3-dimethylphenyl substituent.
  • This may affect membrane permeability and metabolic stability .
1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide
  • Key Differences : A 3-methylbutyl chain replaces the dimethylphenyl group.
  • Implications : The aliphatic chain increases hydrophobicity, likely improving lipid bilayer penetration but reducing aqueous solubility. Such modifications are common in optimizing pharmacokinetic profiles .

Functional Group Additions in Pyrazole Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide (CAS 379255-85-3)
  • Molecular Formula : C15H15N5O2 | MW : 313.32 .
  • Key Differences : Incorporates a 3-oxo group on the pyrazole ring and a second pyrazole substituent.
  • Implications: The oxo group enables hydrogen bonding, enhancing target binding affinity.
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-sulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
  • Molecular Formula : C28H31BrN4O4S2 | MW : 630.10 .
  • Key Differences : Features a sulfonyl group (SO2) and p-fluorophenyl substituent.
  • Implications : The sulfonyl group improves solubility and electrostatic interactions, while the fluorine atom enhances metabolic stability and hydrophobic interactions .

Complex Heterocyclic Analogues

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 492457-39-3)
  • Molecular Formula : C27H24F2N6O2 | MW : 502.52 .
  • Key Differences : A pyrazolo[1,5-a]pyrimidine core replaces the pyrazole ring, with additional difluoromethyl and methoxyphenyl groups.
  • Implications : The expanded heterocyclic system increases molecular complexity and weight, likely enhancing target specificity but reducing bioavailability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Structural Implications
Target Compound (477711-91-4) C24H21N3O 367.45 2,3-Dimethylphenyl, 1,5-diphenyl Balanced lipophilicity and steric bulk
N-Allyl analogue (477711-87-8) C19H17N3O 303.36 Allyl group Higher solubility, lower steric hindrance
Compound 4h C28H31BrN4O4S2 630.10 Sulfonyl, p-fluorophenyl Enhanced solubility and binding affinity
Pyrazolo-pyrimidine (492457-39-3) C27H24F2N6O2 502.52 Difluoromethyl, methoxyphenyl High specificity, potential bioavailability challenges

Research Findings and Implications

  • Steric Effects : Bulky substituents like 2,3-dimethylphenyl improve target selectivity but may reduce solubility. Smaller groups (e.g., allyl) offer trade-offs in pharmacokinetics .
  • Electron-Withdrawing Groups : Sulfonyl and halogen atoms (e.g., Br in 4h) enhance electrostatic interactions and metabolic stability .
  • Heterocyclic Expansion : Complex cores (e.g., pyrazolo-pyrimidine) increase potency but pose synthetic and bioavailability challenges .

Biological Activity

N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3OC_{25}H_{23}N_3O with a molecular weight of 381.48 g/mol. The compound features a pyrazole ring, which is known for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their ATP-binding sites. This inhibition disrupts cell cycle progression, making it a candidate for anti-cancer therapies .

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, compounds with similar structures have been evaluated for their anti-tumor activities and showed significant inhibition rates against various cancer types .

2. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may serve as a potential therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity
this compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Studies have shown that derivatives of pyrazole compounds exhibit varying degrees of efficacy against pathogens like E. coli and Aspergillus niger at specific concentrations .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Carboxamide Formation : The introduction of the carboxamide group is done via acylation reactions.

The synthesis can be optimized based on reaction conditions to improve yield and purity .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant cytotoxic effects on cancer cell lines with IC50 values in low micromolar range .
Study BReported anti-inflammatory activity with up to 85% inhibition of TNF-α at 10 µM concentration .
Study CShowed antimicrobial efficacy against Bacillus subtilis and Aspergillus niger with minimum inhibitory concentrations (MIC) below 40 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Start with a pyrazole-4-carboxylic acid derivative and employ carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2,3-dimethylaniline. Alternatively, use Ullmann-type coupling for aryl-amide bond formation under copper catalysis .
  • Optimization : Vary solvents (DMF, THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Monitor yields via HPLC or TLC. For example, reports amide synthesis using acetic acid as a solvent under reflux .
    • Key Parameters :
  • Reaction time (12–24 hrs), purity assessment (recrystallization from ethanol/water mixtures), and spectroscopic validation (¹H/¹³C NMR, IR carbonyl stretch ~1650 cm⁻¹).

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and amide NH (δ ~10 ppm, broad).
  • IR : Confirm carboxamide C=O stretch (1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
    • Advanced Validation : Single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation, as demonstrated for related pyrazole carboxamides in .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the three-dimensional structure of this compound, and how can SHELX software enhance refinement?

  • Methodology :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. For example, reports orthorhombic (P2₁2₁2₁) symmetry with cell parameters a = 8.422 Å, b = 9.295 Å, c = 14.501 Å .
  • Refinement : SHELXL-2018 for least-squares refinement. Apply absorption correction (ψ-scan) and anisotropic displacement parameters for non-H atoms. Typical R factors for related structures are < 0.06 (e.g., R₁ = 0.064 in ) .
    • Key Challenges : Handling twinning or disorder in the 2,3-dimethylphenyl group. Use SQUEEZE (PLATON) for solvent-accessible voids.

Q. How can researchers address contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Case Example : If NMR suggests a planar amide conformation but X-ray reveals a twisted geometry:

  • Resolution :

Validate NMR assignments using 2D techniques (COSY, HSQC).

Check for dynamic effects (VT-NMR) causing averaged signals.

Cross-validate with computational methods (DFT optimization of torsion angles).

  • Reference : resolved similar discrepancies by correlating crystallographic bond angles (e.g., C7—N2—C11 = 120.4°) with spectroscopic data .

Q. What strategies are effective for structure-activity relationship (SAR) studies of pyrazole-4-carboxamide derivatives?

  • Methodology :

  • Modifications : Vary substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions) and assess bioactivity (e.g., kinase inhibition assays).
  • Analytical Tools :
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins.
  • Pharmacokinetics : Measure logP (HPLC retention time) and metabolic stability (microsomal assays).
    • Example : highlights pyrazole derivatives tested for antiproliferative activity via MTT assays, with IC₅₀ values correlated to substituent electronegativity .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways in the synthesis of this compound?

  • Methodology :

  • Trapping Agents : Use TEMPO for radical intermediates or D₂O quench for protonation studies.
  • In Situ Monitoring : ReactIR to track carbonyl intermediates (e.g., ketene formation).
    • Case Study : utilized LC-MS to identify a thioester intermediate during amide coupling, confirming a stepwise mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.